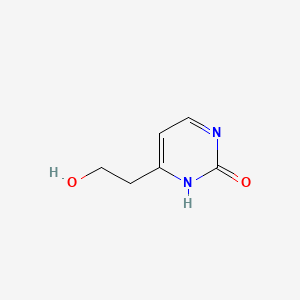
6-(2-Hydroxyethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxyethyl)pyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
6-(2-Hydroxyethyl)pyrimidin-2(1H)-one is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as an important intermediate in the preparation of various bioactive compounds.
Synthesis of Bioactive Compounds
Recent studies have highlighted the compound's utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the pyrimidine structure have led to compounds exhibiting significant anti-inflammatory activity. In vitro studies demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Structure | IC50 (μmol) | Activity |
|---|---|---|---|
| This compound | Structure | 0.04 ± 0.01 | COX-2 Inhibition |
| Celecoxib | - | 0.04 ± 0.01 | COX-2 Inhibition |
Anti-inflammatory Research
The anti-inflammatory properties of this compound and its derivatives have been a focal point of research. Studies indicate that these compounds can significantly reduce inflammation markers in various animal models.
Case Studies
- Study on Carrageenan-Induced Paw Edema : In this model, derivatives of this compound showed a marked reduction in paw swelling compared to control groups treated with indomethacin, a standard anti-inflammatory drug. The effective dose (ED50) for some derivatives was found to be lower than that of indomethacin, indicating superior efficacy .
- Mechanism of Action : The mechanism involves the suppression of COX-2 and inducible nitric oxide synthase (iNOS) expression, leading to decreased production of pro-inflammatory mediators .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties. Its derivatives have been studied for their effects on various cancer cell lines.
Anticancer Activity
In vitro assays have shown that certain modified pyrimidine compounds exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation .
Conclusion and Future Directions
The applications of this compound span across medicinal chemistry and therapeutic research, particularly in anti-inflammatory and anticancer domains. Continued exploration into its structural modifications may yield compounds with enhanced biological activities and therapeutic potential.
Future research should focus on:
- Comprehensive pharmacokinetic and toxicological evaluations.
- Mechanistic studies to elucidate action pathways.
- Clinical trials to assess efficacy in human populations.
Propiedades
Número CAS |
174912-04-0 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.142 |
Nombre IUPAC |
6-(2-hydroxyethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c9-4-2-5-1-3-7-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10) |
Clave InChI |
CXFLGGLDBDRTJS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)N=C1)CCO |
Sinónimos |
2(1H)-Pyrimidinone, 4-(2-hydroxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















